molecular formula C16H9BrF3NO3 B2538357 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione CAS No. 1858255-07-8

2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione

Cat. No.: B2538357
CAS No.: 1858255-07-8
M. Wt: 400.151
InChI Key: XTENVNIYKIDZLP-UHFFFAOYSA-N
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Description

2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a 5-bromo-2-(trifluoromethoxy)phenylmethyl substituent. The isoindole-1,3-dione core (also known as phthalimide) is a planar aromatic system with two ketone groups, conferring electron-withdrawing properties and structural rigidity. The bromine atom at the 5-position of the phenyl ring enhances electrophilic reactivity, while the trifluoromethoxy (-OCF₃) group at the 2-position contributes to lipophilicity and metabolic stability, traits often leveraged in medicinal chemistry .

Analogous compounds, such as 5-bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione (2b), are synthesized via halogenation reactions (e.g., bromine substitution) followed by coupling with aryl groups, achieving moderate yields (52–58%) .

Properties

IUPAC Name

2-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3NO3/c17-10-5-6-13(24-16(18,19)20)9(7-10)8-21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTENVNIYKIDZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzyl bromide with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole-1,3-dione derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Isoindole-1,3-dione Derivatives

Compound Name Substituent (Position) Halogen Yield (%) Melting Point (°C) Key Spectral Data (HRMS, [M+H]⁺)
2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione 5-Bromo, 2-OCF₃ (phenyl) Br N/A N/A N/A
5-Bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione (2b) 5-Br, 2-SMe (phenyl) Br 52 156–158 Calculated: 376.97; Observed: 376.97
5-Chloro-2-(2-(methylthio)phenyl)isoindoline-1,3-dione (2a) 5-Cl, 2-SMe (phenyl) Cl 58 157–159 Calculated: 333.04; Observed: 333.04
5-Iodo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione (2p) 5-I, 2-SMe (phenyl) I 23 98–100 Calculated: 424.96; Observed: 424.96

Key Observations:

Halogen Impact :

  • Bromine (Br) and iodine (I) substituents reduce synthetic yields compared to chlorine (Cl), likely due to steric and electronic challenges during halogenation .
  • Melting points decrease with larger halogens (Br: 156–158°C; I: 98–100°C), reflecting disrupted crystal packing.

Substituent Electronic Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound is a stronger electron-withdrawing group than methylthio (-SMe) in analogues 2a, 2b, and 2p. This may enhance electrophilicity at the isoindole-dione core, affecting reactivity in further derivatization .

Biological Relevance :

  • While biological data for the target compound is unavailable, analogues like 2b and 2a are studied for bioactivity. For example, trifluoromethoxy-containing compounds (e.g., 10h in ) show enhanced pharmacokinetic profiles due to -OCF₃’s resistance to oxidative metabolism .

Biological Activity

2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione is a synthetic organic compound with a molecular formula of C16H9BrF3NO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine, trifluoromethoxy, and an isoindole-1,3-dione moiety. The molecular weight is approximately 396.15 g/mol. Its structural formula is depicted below:

C16H9BrF3NO3\text{C}_{16}\text{H}_{9}\text{BrF}_{3}\text{NO}_{3}

Biological Activity Overview

Research into the biological activity of 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione has indicated several potential therapeutic applications:

1. Antimicrobial Activity
Preliminary studies have shown that derivatives related to isoindole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dioneTBDTBD

2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies using the HepG2 human hepatocellular carcinoma cell line have revealed promising results.

Table 2: Cytotoxicity Data Against HepG2 Cell Line

Compound NameIC50 (µM)Cell Line
Compound C41.6HepG2
Compound D>100HepG2
2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dioneTBDHepG2

The biological activity of 2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione may be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or by targeting essential metabolic pathways.
  • Anticancer Mechanism : The cytotoxic effects observed in cancer cell lines suggest that this compound could induce apoptosis or inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that certain isoindole derivatives exhibited potent antibacterial activity comparable to established antibiotics like gatifloxacin against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against HepG2 cells, derivatives were evaluated using the MTT assay, revealing varying degrees of cytotoxicity which underscores the potential for further development as therapeutic agents .

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